N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
Description
N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a branched aliphatic amine chain (1-amino-4-methylpentan-2-yl) attached to a 2-nitrobenzenesulfonamide scaffold.
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)7-10(8-13)14-20(18,19)12-6-4-3-5-11(12)15(16)17/h3-6,9-10,14H,7-8,13H2,1-2H3 |
InChI Key |
UMLNBBVKUMSHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the nitration of benzene sulfonamide followed by the introduction of the aminoalkyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-(1-Amino-4-methylpentan-2-yl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide has potential applications in medicinal chemistry, particularly as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
Case Study: Antibacterial Activity
Research indicates that sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity, suggesting that this compound could be developed into a novel antibiotic treatment .
Environmental Science
This compound can also play a role in environmental science, particularly in the study of pollutants and their effects on ecosystems.
Application: Pollutant Detection
The nitro group in the compound makes it suitable for use in analytical methods for detecting nitroaromatic compounds in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) can be employed to quantify the presence of such compounds in water and soil samples .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reference material for developing new analytical methods.
Application: Standard Reference Material
Due to its stable chemical structure, this compound can be utilized as a standard reference material in various chromatographic techniques. Its consistent properties allow for accurate calibration of instruments used in the analysis of complex mixtures .
Mechanism of Action
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
Key Differences :
- Structure : The analog features an additional methyl group at the 2-position of the pentan-2-yl chain, resulting in a 2,4-dimethylpentan-2-yl substituent (vs. 4-methylpentan-2-yl in the parent compound).
- Molecular Formula : C₁₃H₂₁N₃O₄S (vs. C₁₂H₁₉N₃O₄S for the parent compound, assuming the parent lacks the 2-methyl group).
- Molecular Weight : 315.39 g/mol (vs. ~301.36 g/mol for the parent compound) .
Implications :
- The branched structure may lower solubility in polar solvents compared to the parent compound.
- No boiling point or stability data are available for either compound, limiting direct comparisons .
Other Sulfonamide Derivatives
lists compounds such as N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide and bis(2-aminoethyl)amine. These differ significantly in structure and function:
Functional Group Analysis :
- The 2-nitrobenzenesulfonamide group in the target compound provides strong electron-withdrawing effects, enhancing stability against hydrolysis compared to non-nitrated sulfonamides.
- In contrast, bis(2-aminoethyl)amine lacks aromaticity, making it more flexible and water-soluble but less suited for aromatic stacking interactions .
Biological Activity
N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O4S |
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | N-(1-amino-4-methylpentan-2-yl)-2-nitrobenzenesulfonamide |
| InChI Key | UMLNBBVKUMSHIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CN)NS(=O)(=O)C1=CC=CC=C1N+[O-] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the nitration of benzene sulfonamide followed by the introduction of the aminoalkyl group. Reaction conditions often require controlled temperatures and catalysts to ensure high yield and purity.
Biological Mechanisms
Mechanism of Action
The compound exhibits biological activity through its interaction with specific molecular targets:
- Nitro Group Bioreduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cell lines.
- Sulfonamide Group Activity: The sulfonamide moiety can inhibit enzymes or modulate receptor activity, influencing pathways involved in inflammation and cancer progression .
Biological Activity
Research indicates that this compound has diverse biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.
- Anticancer Properties: The compound has been explored for its anticancer effects, showing promising results in inhibiting cell proliferation in various cancer cell lines .
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value comparable to established chemotherapeutics:
| Cell Line | IC50 (µM) |
|---|---|
| SW1116 (Colon) | 7.29 |
| HepG2 (Liver) | 15.50 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Antimicrobial Studies
In another investigation, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating significant antimicrobial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
These findings support the potential use of this compound in treating bacterial infections .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from similar compounds due to its dual functionality (nitro and sulfonamide groups), which enhances its reactivity and biological activity compared to other sulfonamides or nitro compounds without such a combination .
Q & A
Q. Basic
- Organic Synthesis : Acts as a sulfonamide-building block for designing peptidomimetics or enzyme inhibitors due to its rigid backbone .
- Biological Studies : Screened for antimicrobial activity via agar diffusion assays, with comparisons to structurally related sulfonamides .
- Material Science : Investigated for self-assembly properties in crystal engineering .
How can contradictions in spectral data during characterization be resolved?
Advanced
Contradictions (e.g., unexpected H NMR shifts) may arise from dynamic processes like restricted rotation of the sulfonamide group. Methods to address this include:
- Variable-Temperature NMR : Identifies conformational exchange broadening at low temperatures .
- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to distinguish overlapping signals .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison .
What computational methods are used to study its interactions with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., dihydropteroate synthase), with validation via MD simulations to assess stability .
- QSAR Modeling : Correlates substituent effects (e.g., nitro group position) with antimicrobial activity using descriptors like Hammett constants .
How can reaction conditions be optimized for higher yields in derivative synthesis?
Advanced
Key variables include:
- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate sulfonylation, reducing side products .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require careful moisture control .
- Temperature Control : Lower temperatures (−20°C) minimize decomposition of nitro intermediates .
What challenges arise in synthesizing derivatives with modified substituents?
Q. Advanced
- Steric Hindrance : Bulky substituents on the pentan-2-yl chain reduce sulfonylation efficiency, necessitating microwave-assisted synthesis for faster kinetics .
- Nitro Group Reactivity : Unintended reduction to amines during hydrogenation requires protective strategies (e.g., Boc groups) .
How is the compound’s stability under varying conditions analyzed?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds, critical for storage recommendations .
- pH Stability Studies : HPLC monitors degradation in acidic/basic buffers to identify hydrolysis-prone bonds (e.g., sulfonamide linkage) .
What analytical techniques confirm purity for publication standards?
Q. Basic
- HPLC-DAD/MS : Quantifies impurities (<0.5% area) and verifies retention time consistency .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages within ±0.4% .
How does the nitro group influence reactivity in substitution reactions?
Advanced
The nitro group’s electron-withdrawing nature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
